molecular formula C11H16O2 B11756407 (3R)-3-(benzyloxy)butan-1-ol

(3R)-3-(benzyloxy)butan-1-ol

Cat. No.: B11756407
M. Wt: 180.24 g/mol
InChI Key: SEINCOLPXCLPDL-SNVBAGLBSA-N
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Description

(3R)-3-(Benzyloxy)butan-1-ol is an organic compound characterized by the presence of a benzyloxy group attached to the third carbon of a butan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(benzyloxy)butan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-hydroxybutan-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group at the first carbon is protected using a suitable protecting group such as a silyl ether.

    Benzylation: The hydroxyl group at the third carbon is then benzylated using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: The compound can be reduced to form (3R)-3-(benzyloxy)butane using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrogen bromide can replace the benzyloxy group with a bromine atom.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrogen bromide, sodium hydride, potassium carbonate.

Major Products Formed:

    Oxidation: (3R)-3-(benzyloxy)butanal, (3R)-3-(benzyloxy)butanoic acid.

    Reduction: (3R)-3-(benzyloxy)butane.

    Substitution: (3R)-3-bromobutan-1-ol.

Scientific Research Applications

(3R)-3-(Benzyloxy)butan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of active pharmaceutical ingredients and as a building block for drug synthesis.

    Biological Studies: It is employed in studies involving enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-(benzyloxy)butan-1-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The benzyloxy group can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

    (3R)-3-(Methoxy)butan-1-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (3R)-3-(Ethoxy)butan-1-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (3R)-3-(Phenoxy)butan-1-ol: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: (3R)-3-(Benzyloxy)butan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3R)-3-phenylmethoxybutan-1-ol

InChI

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1

InChI Key

SEINCOLPXCLPDL-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCO)OCC1=CC=CC=C1

Canonical SMILES

CC(CCO)OCC1=CC=CC=C1

Origin of Product

United States

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